molecular formula C11H12ClN3O B13858494 4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine

4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine

Cat. No.: B13858494
M. Wt: 237.68 g/mol
InChI Key: MOGNAXQDMUVGLA-UHFFFAOYSA-N
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Description

4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a quinazoline core with a chlorine atom at the 4-position, a methoxy group at the 7-position, and a dimethylamino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitroaniline and 7-methoxy-2-aminobenzamide.

    Formation of Quinazoline Core: The initial step involves the cyclization of 4-chloro-2-nitroaniline with 7-methoxy-2-aminobenzamide under acidic conditions to form the quinazoline core.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Dimethylation: The final step involves the dimethylation of the amino group using formaldehyde and formic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the dimethylamino group can be reduced to a primary amine.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted quinazoline derivatives.

    Oxidation: Conversion to hydroxylated quinazoline derivatives.

    Reduction: Formation of primary amine derivatives.

Scientific Research Applications

4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.

    Biological Studies: Used in studying enzyme inhibition and receptor binding.

    Chemical Biology: Employed in the development of fluorescent probes and imaging agents.

    Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of the target protein, inhibiting its activity and modulating downstream signaling pathways. This inhibition can lead to various biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-7-methoxyquinoline: Similar structure but lacks the dimethylamino group.

    4-chloro-7-nitrobenzofurazan: Contains a nitro group instead of a methoxy group.

    2-chloromethyl-4(3H)-quinazolinone: Lacks the methoxy and dimethylamino groups.

Uniqueness

4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the dimethylamino group enhances its solubility and binding affinity to target proteins, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine

InChI

InChI=1S/C11H12ClN3O/c1-15(2)11-13-9-6-7(16-3)4-5-8(9)10(12)14-11/h4-6H,1-3H3

InChI Key

MOGNAXQDMUVGLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(C=CC(=C2)OC)C(=N1)Cl

Origin of Product

United States

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